(Z)-3-(furan-2-ylmethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
BenchChem offers high-quality (Z)-3-(furan-2-ylmethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(furan-2-ylmethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c26-21-19(30-22(29)25(21)14-17-5-3-9-28-17)13-16-12-15-4-1-2-6-18(15)23-20(16)24-7-10-27-11-8-24/h1-6,9,12-13H,7-8,10-11,14H2/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMNYRRCLBXUNS-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(furan-2-ylmethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly its anticancer, antimicrobial, and enzyme inhibitory properties, supported by recent research findings.
Structural Characteristics
The compound's structure features a thiazolidin-4-one core, which is known for its pharmacological versatility. The presence of the furan and morpholinoquinoline moieties enhances its potential biological interactions, making it a candidate for various therapeutic applications.
Anticancer Activity
Thiazolidin-4-one derivatives are recognized for their anticancer properties. Recent studies indicate that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Inhibition of Cancer Cell Proliferation : Thiazolidin-4-one derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Multi-target Enzyme Inhibition : These compounds are being explored as multi-target enzyme inhibitors, potentially leading to more effective cancer therapies .
Antimicrobial Activity
The antimicrobial efficacy of (Z)-3-(furan-2-ylmethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one has been evaluated against a range of bacterial strains.
Research Findings:
- Broad-spectrum Activity : Studies have demonstrated that thiazolidin-4-one derivatives possess broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds were found to be notably low .
- Biofilm Inhibition : Certain derivatives have also shown potential in inhibiting biofilm formation by pathogenic bacteria, which is crucial in treating persistent infections .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been a focal point in research.
Specific Activities:
- PIM Kinase Inhibition : Recent studies indicate that thiazolidin-4-one analogs exhibit potent inhibitory effects on PIM kinases, with IC50 values in the nanomolar range. This suggests a promising avenue for developing targeted cancer therapies .
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, contributing to their therapeutic potential by mitigating oxidative stress-related damage in cells .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various thiazolidinone derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the thiazolidinone core exhibited enhanced cytotoxicity compared to others, highlighting the importance of structural modifications in optimizing anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, several thiazolidinone derivatives were tested against clinical isolates of E. coli and P. aeruginosa. Results showed that some compounds not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting their potential as therapeutic agents against resistant strains .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (Z)-3-(furan-2-ylmethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one exhibit significant antimicrobial properties. These compounds may target essential enzymes or proteins in bacteria and fungi, disrupting vital biochemical pathways such as:
- Cell Wall Synthesis : Interference with the synthesis of peptidoglycan, leading to cell lysis.
- DNA Replication : Inhibition of DNA polymerases or other replication enzymes, preventing bacterial proliferation .
Anticancer Potential
The morpholinoquinoline component has been associated with anticancer activity. Quinoline derivatives have shown promise in modulating various signaling pathways involved in cancer progression. Research suggests that this compound may induce apoptosis in cancer cells through:
- Inhibition of Pro-survival Pathways : Disruption of pathways such as PI3K/Akt/mTOR.
- Activation of Caspases : Leading to programmed cell death .
Synthesis and Characterization
A study focused on synthesizing derivatives of quinoline demonstrated that variations in substituents significantly affect biological activity. The synthesis of (Z)-3-(furan-2-ylmethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one involved multi-step reactions that optimized yield and purity .
Biological Assays
In vitro assays have been conducted to evaluate the antimicrobial efficacy of this compound against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate a promising potential for further development as an antimicrobial agent .
Chemical Reactions Analysis
2.1. Cycloaddition Reactions
The exocyclic double bond participates in 1,3-dipolar cycloadditions with azides or nitrile oxides, forming fused heterocycles. For example:
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Reaction with hydrazine hydrate yields pyrazolo[3,4-b]quinolin-3-amine derivatives .
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Benzoyl isocyanate adds to the amino group, forming carbamoyl-benzamide adducts .
Example Reaction
textThiazolidinone + Hydrazine hydrate → Pyrazoloquinoline derivative Conditions: Ethanol, reflux, 6 h | Yield: 68%[1]
2.2. Nucleophilic Substitution
The 2-thioxo group undergoes substitution with amines or thiols:
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Morpholine replaces the thione sulfur under basic conditions, forming 2-morpholino derivatives .
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Alkylation at the sulfur atom using alkyl halides modifies solubility and bioactivity .
Key Data
| Substitution Agent | Product | Catalyst | Yield (%) |
|---|---|---|---|
| Morpholine | 2-Morpholino-thiazolidinone | Piperidine | 75 |
| Methyl iodide | 2-Methylthio-thiazolidinone | K₂CO₃, DMF | 65 |
3.1. Asymmetric Hydrogenation
The exocyclic double bond is reduced enantioselectively using Ru-BINAP catalysts , yielding dihydrothiazolidinones with >90% ee .
Conditions
3.2. Cross-Coupling Reactions
The furan ring participates in Suzuki–Miyaura couplings with aryl boronic acids, enabling diversification of the furan moiety .
Example
textFuran-thiazolidinone + Phenylboronic acid → Biaryl derivative Conditions: Pd(OAc)₂, K₂CO₃, DMF, 100°C | Yield: 78%[4]
Biological Activity Modulation
Structural modifications impact bioactivity:
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Antibacterial activity : Introduction of electron-withdrawing groups (e.g., nitro) at the quinoline C4 position enhances Gram-negative activity (MIC: 2 µg/mL against E. coli) .
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Anticancer potential : The thioxo group chelates metal ions, inhibiting metalloproteinases .
Structure–Activity Relationship (SAR)
| Modification Site | Effect on Activity |
|---|---|
| C5-methylene (Z-config) | Essential for DNA intercalation |
| Furan-2-ylmethyl | Enhances lipophilicity and uptake |
| 2-Morpholinoquinoline | Improves solubility and target affinity |
Stability and Degradation
The compound is stable under ambient conditions but degrades in strong acids via:
Q & A
Q. What are the standard synthetic routes for preparing (Z)-3-(furan-2-ylmethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one?
The synthesis typically involves a base-catalyzed condensation reaction between a thiazolidinone precursor (e.g., 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one) and a morpholinoquinoline-derived aldehyde. Key steps include:
- Reagents : Anhydrous sodium acetate or potassium hydroxide as a base, glacial acetic acid as the solvent.
- Conditions : Reflux at 80–100°C for 4–8 hours under inert atmosphere.
- Purification : Recrystallization from ethanol or methanol yields the pure Z-isomer, confirmed by TLC monitoring (20% ethyl acetate/hexane). Similar protocols for analogous thiazolidinones report yields of 70–85% .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
A combination of techniques is critical:
- 1H/13C NMR : To identify protons and carbons in the thiazolidinone core, furan methyl group, and morpholinoquinoline substituent. For example, the Z-configuration of the methylene group is confirmed by coupling constants (J = 10–12 Hz for Z-isomers) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) validate the thiazolidinone ring .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though this requires high-purity crystals .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound against bacterial targets?
A multi-pronged approach is recommended:
- Target Identification : Use molecular docking to predict interactions with bacterial enzymes (e.g., DNA gyrase or β-lactamases). For instance, morpholinoquinoline derivatives are known to intercalate DNA or inhibit topoisomerases .
- Enzyme Assays : Measure IC₅₀ values against purified targets (e.g., using fluorometric assays for kinase inhibition).
- Cellular Studies : Evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive and Gram-negative strains. Include controls for membrane permeability (e.g., efflux pump inhibitors) .
- Resistance Profiling : Serial passage experiments to assess resistance development.
Q. What strategies are recommended for resolving contradictions in reported biological activities of thiazolidinone derivatives?
Contradictions often arise from variability in experimental design:
- Purity Control : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Standardized Assays : Replicate studies using identical cell lines (e.g., Staphylococcus aureus ATCC 25923) and growth media.
- SAR Analysis : Systematically modify substituents (e.g., replacing morpholino with piperidine) to isolate structural contributors to activity. For example, the furan group may enhance membrane penetration, while the thioxo group influences target binding .
- Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent (DMSO vs. aqueous) or incubation time .
Q. How does the morpholinoquinoline substituent influence the compound’s pharmacokinetic properties?
The morpholino group enhances solubility and bioavailability:
- Solubility : Morpholino’s polarity improves aqueous solubility, critical for in vivo efficacy.
- Metabolic Stability : The quinoline moiety may resist cytochrome P450 degradation, prolonging half-life.
- Toxicity Screening : Assess hepatotoxicity via HepG2 cell viability assays and compare to non-morpholino analogs .
Methodological Considerations
Q. What experimental controls are essential when evaluating the anticancer activity of this compound?
Include:
- Positive Controls : Doxorubicin or cisplatin for cytotoxicity benchmarks.
- Negative Controls : Solvent-only treatments (e.g., 0.1% DMSO).
- Cell Line Validation : Use ATCC-certified lines (e.g., MCF-7 for breast cancer) and confirm mycoplasma-free status.
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
